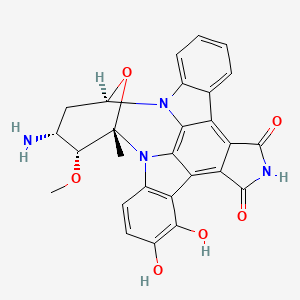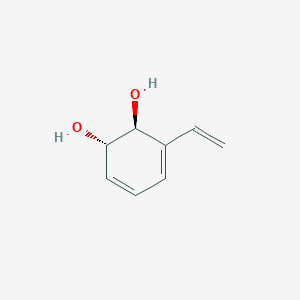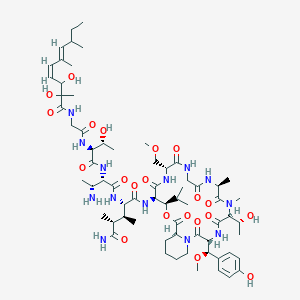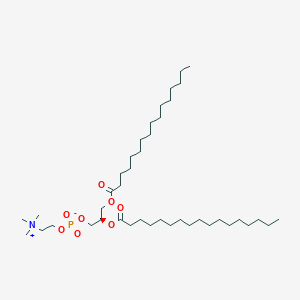![molecular formula C22H22ClN6O- B1265303 (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research by Ande (2012) highlights the significance of heterocyclic compounds like (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate in pharmaceutical and medicinal chemistry. This compound has been synthesized and characterized, indicating its potential in various applications.
Crystallographic Analysis
The work of Fernández et al. (2002), Sieroń et al. (2004), and Tessler & Goldberg (2004) involves crystallographic studies of compounds structurally related to this compound. These studies are crucial for understanding the compound's molecular interactions and structural properties.
Pharmacological Applications
Research by Wong et al. (1990) and Harmat et al. (1995) demonstrate the role of related compounds in the field of medicinal chemistry, particularly in the development of angiotensin II receptor antagonists. This has implications for treatments in cardiovascular diseases.
Solubility Studies
The study by Guo et al. (2008) examines the solubility of compounds similar to this compound in various solvents, providing essential data for its formulation and use in pharmaceutical applications.
Synthesis and Evaluation of Derivatives
Kantevari et al. (2011) investigate the synthesis and evaluation of novel derivatives of compounds structurally similar to this compound, focusing on their potential as angiotensin-converting enzyme (ACE) inhibitors (Kantevari et al., 2011).
Neuropharmacological Effects
Research by Pediconi et al. (2005) explores the neuropharmacological effects of compounds related to this compound, highlighting their potential impact on the central renin-angiotensin system.
Pharmaceutical Analysis
The study by Ishii et al. (2002) on the crystal structure of alcoholates and ansolvate of a related compound sheds light on its pharmaceutical properties and potential applications.
Antimicrobial Activity
Maheta et al. (2012) focus on the synthesis of novel imidazole derivatives containing the this compound structure and their potential antimicrobial activity (Maheta et al., 2012).
Selenium-Containing Derivatives
Grange et al. (2007) explore selenium-containing analogues of compounds structurally related to this compound, indicating their potency as AT1 receptor antagonists (Grange et al., 2007).
Eigenschaften
Molekularformel |
C22H22ClN6O- |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate |
InChI |
InChI=1S/C22H22ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/q-1 |
InChI-Schlüssel |
RKJBXYNZTQZPKY-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)


![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)


![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)


